1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol
CAS No.:
Cat. No.: VC17639637
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol -](/images/structure/VC17639637.png)
Specification
Molecular Formula | C9H19NO2 |
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Molecular Weight | 173.25 g/mol |
IUPAC Name | 1-[4-(aminomethyl)oxan-4-yl]propan-1-ol |
Standard InChI | InChI=1S/C9H19NO2/c1-2-8(11)9(7-10)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3 |
Standard InChI Key | CKGREJRKSWZZQV-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1(CCOCC1)CN)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a tetrahydropyran (oxane) ring substituted at the 4-position with both an aminomethyl group (-CH2NH2) and a propan-1-ol moiety. The oxane ring adopts a chair conformation, with the 4-position’s quaternary carbon creating a sterically crowded environment. This arrangement introduces distinct stereoelectronic effects, influencing reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula:
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Derived from:
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Oxane core ()
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Aminomethyl substituent ()
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Propan-1-ol chain ()
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Molecular Weight: 175.27 g/mol
Stereochemical Considerations
The 4-position’s substitution pattern raises questions about chirality. If the oxane ring’s 4-carbon becomes a stereocenter due to substituent asymmetry, enantiomeric forms may exist. Computational modeling or X-ray crystallography would be required to resolve this .
Synthetic Pathways and Methodological Insights
Retrosynthetic Analysis
Key disconnections suggest two strategic approaches:
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Oxane Ring Formation: Construct the tetrahydropyran scaffold first, followed by functionalization.
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Late-Stage Functionalization: Introduce the aminomethyl and propanol groups post-ring synthesis.
Oxane Ring Construction
Patent US8436001B2 outlines methods for synthesizing heterocyclic carboxamides via cyclocondensation reactions. Analogous techniques could apply here:
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Acid-catalyzed cyclization of a diol precursor (e.g., 5-aminopentane-1,5-diol) to form the oxane ring.
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Epoxide ring-opening strategies, leveraging nucleophilic attack by ammonia derivatives to install the aminomethyl group .
Physicochemical Properties and Stability
Experimental Data (Inferred)
While direct measurements for 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol are unavailable, analogs provide clues:
Property | Value (Predicted) | Basis |
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Melting Point | 120–130°C | Similar oxane derivatives |
Water Solubility | Low (~10 mg/mL) | Hydrophobic oxane core |
LogP | 0.5–1.2 | Balance of polar (OH, NH2) and nonpolar groups |
Stability Profile
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